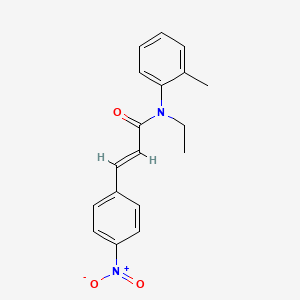
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide, also known as BDP-9066, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is not fully understood. However, it has been shown to modulate the activity of various proteins and receptors in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neurons, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In neurons, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. This compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Another advantage is its ability to modulate the activity of various proteins and receptors in cells. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide. One direction is the development of new drugs based on the structure of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound in cancer cells and neurons. Additionally, the potential applications of this compound in other fields such as immunology and infectious diseases could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide can be synthesized using a multistep process starting from 2-bromoanisole and 2,4-difluoroaniline. The first step involves the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 2,4-difluoroaniline in the presence of a copper catalyst to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-6-5-9(16)7-11(12)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXAVOLXMFTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

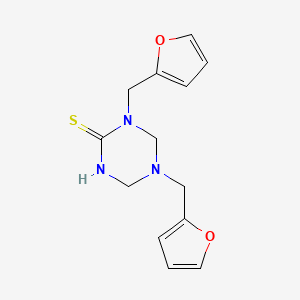

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)

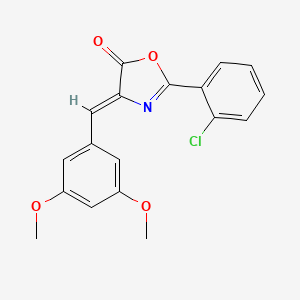
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)
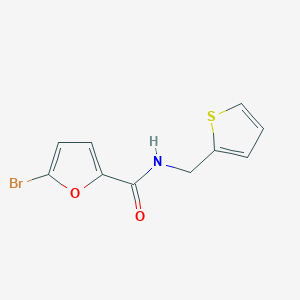
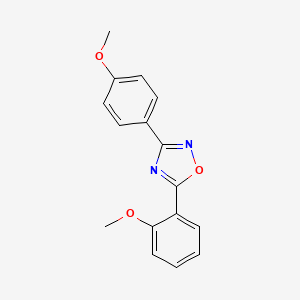
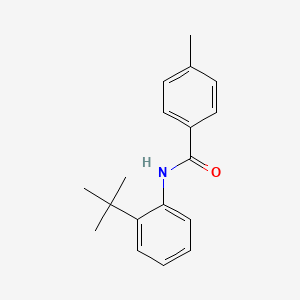
![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
